1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylethanamine
Description
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is a chemical compound with a complex structure that includes a chlorophenoxy group, a fluorophenyl group, and an ethylamine group
Properties
CAS No. |
289717-58-4 |
|---|---|
Molecular Formula |
C15H15ClFNO |
Molecular Weight |
279.73 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylethanamine |
InChI |
InChI=1S/C15H15ClFNO/c1-10(18-2)14-9-12(17)5-8-15(14)19-13-6-3-11(16)4-7-13/h3-10,18H,1-2H3 |
InChI Key |
WJHPAIHCWWZGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-fluorobenzaldehyde to form the corresponding chlorophenoxy-fluorophenyl intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
{2-(4-chlorophenoxy)-5-fluorophenyl}methyl(ethyl)amine: This compound has a similar structure but with an ethyl group instead of a methyl group.
{2-(4-chlorophenoxy)-5-fluorophenyl}methyl(amine): This compound lacks the ethyl group, making it structurally simpler.
Uniqueness
{1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
